Tulatromacina A

Descripción general

Descripción

La Tulatromacina A es un antibiótico macrólido utilizado principalmente en medicina veterinaria para tratar enfermedades respiratorias en bovinos y porcinos. Es conocida por su eficacia contra un amplio espectro de patógenos bacterianos, incluyendo Mannheimia haemolytica, Pasteurella multocida y Mycoplasma bovis . Este compuesto se comercializa bajo el nombre comercial Draxxin y destaca por sus propiedades de acción prolongada, lo que lo convierte en una opción preferida para el tratamiento de infecciones respiratorias en el ganado .

Aplicaciones Científicas De Investigación

La Tulatromacina A tiene una amplia gama de aplicaciones de investigación científica. En medicina veterinaria, se utiliza para tratar y prevenir enfermedades respiratorias en bovinos y porcinos . En microbiología, se estudia por sus efectos sobre la síntesis de proteínas bacterianas y su potencial para combatir cepas resistentes a los antibióticos . Además, la this compound se utiliza en estudios farmacocinéticos para evaluar la bioequivalencia de las formulaciones genéricas . Su impacto en la microbiota intestinal humana y la resistencia antimicrobiana también es objeto de investigación .

Mecanismo De Acción

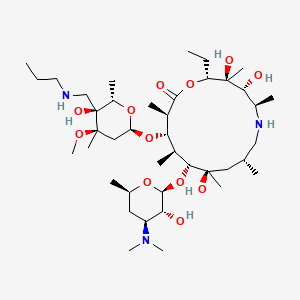

El mecanismo de acción de la Tulatromacina A implica la unión a la subunidad 50S del ribosoma bacteriano, lo que inhibe la síntesis de proteínas . Esta acción previene el crecimiento y la replicación de las bacterias, lo que la hace efectiva contra una amplia gama de patógenos bacterianos. La estructura única del compuesto, que incluye un anillo macrólido de 15 miembros, le permite alcanzar altas concentraciones tisulares y una actividad prolongada .

Análisis Bioquímico

Biochemical Properties

. These are molecules or a portion of a molecule composed of amino-modified sugars. Tulathromycin A interacts with bacterial ribosomes, inhibiting protein synthesis . The nature of these interactions is primarily inhibitory.

Cellular Effects

Tulathromycin A has been found to exhibit potent anti-inflammatory and immunomodulating properties in cattle and pigs . In porcine macrophages infected with porcine reproductive and respiratory syndrome virus, Tulathromycin A has shown to inhibit virus-induced necrosis and attenuate virus-induced macrophage pro-inflammatory signaling .

Molecular Mechanism

It is known that it inhibits protein synthesis by targeting bacterial ribosomes . This inhibition is likely due to the binding of Tulathromycin A to the ribosome, preventing the formation of new proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, high levels of Tulathromycin A (10 and 100 μg/mL) may disturb the colonization resistance of human gut microbiota and select antimicrobial resistant E. faecalis . Low levels of Tulathromycin A did not exhibit microbiological hazard on resistance selection and colonization resistance .

Dosage Effects in Animal Models

In animal models, the effects of Tulathromycin A vary with different dosages. For example, in a study on the pharmacokinetic/pharmacodynamic relationships of Tulathromycin against Pasteurella multocida in piglets, the ratio of 24-h area under the concentration–time curve to minimum inhibitory concentration [AUC (0-24h) /MIC] was recognized as an important parameter of Tulathromycin for antibacterial efficiency .

Metabolic Pathways

It is known that Tulathromycin A is excreted primarily unchanged in feces (2/3) and in urine (1/3), suggesting that it may reach the human colon and retain its antimicrobial activity .

Transport and Distribution

Tulathromycin A is characterized by rapid absorption, high bioavailability, a long elimination half-life, significant tissue distribution, and high cell infiltration . These properties suggest that Tulathromycin A is widely distributed within cells and tissues.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tulatromacina A implica varios pasos clave, comenzando con la azitromicina A como materia prima. El proceso incluye la protección de los grupos 2'-hidroxi y 6'-amino en la azitromicina A utilizando dicarbonato de di-terc-butilo para obtener una azitromicina A doblemente protegida . Esto va seguido de una oxidación de Swern para convertir el grupo 4"-hidroxi en una cetona. Los pasos finales implican la adición de apertura de anillo de n-propilamina en un solvente orgánico, como 1,2-propanodiol, para producir this compound .

Métodos de producción industrial: La producción industrial de this compound está diseñada para lograr una alta pureza y rendimiento. El proceso suele implicar etapas de recristalización para garantizar los niveles de pureza deseados. La etapa inicial de cristalización se lleva a cabo a temperaturas entre 35 y 45 °C durante 0,5 a 3 horas, seguida de una etapa tardía a temperaturas entre 0 y 35 °C durante una duración similar . Este método garantiza que el producto final cumpla con los estándares farmacéuticos requeridos.

Análisis De Reacciones Químicas

Tipos de reacciones: La Tulatromacina A sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es la formación de complejos de transferencia de carga con aceptores de electrones como la 2,5-dihidroxi-3,6-dicloro-ciclohexa-2,5-dieno-1,4-diona y la 2,3-dicloro-5,6-diciano-p-benzoquinona .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen acetonitrilo como solvente para reacciones de transferencia de carga. Las condiciones para estas reacciones suelen implicar temperatura ambiente y presión atmosférica .

Productos principales: Los productos principales formados a partir de estas reacciones son los complejos de transferencia de carga, que se caracterizan por sus bandas de absorción distintas en la espectrofotometría UV-Vis .

Comparación Con Compuestos Similares

La Tulatromacina A forma parte de la clase de antibióticos macrólidos, que también incluye la eritromicina y la azitromicina. En comparación con estos compuestos, la this compound tiene un espectro de actividad más amplio y una duración de acción más prolongada . Su estructura única, que incluye tres átomos de nitrógeno cargados, la distingue de otros macrólidos y contribuye a sus propiedades farmacocinéticas mejoradas .

Lista de compuestos similares:- Eritromicina

- Azitromicina

- Claritromicina

- Tilosina

La this compound destaca por su eficacia en aplicaciones veterinarias y su capacidad para mantener altas concentraciones tisulares durante períodos prolongados .

Propiedades

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARTUJKFNAVIK-QPTWMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274184 | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217500-96-4 | |

| Record name | Tulathromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulathromycin A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulathromycin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TULATHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.